

Ipragliflozin-d5: A Technical Guide to Isotopic Purity and Labeling Efficiency

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Compound of Interest

Compound Name: Ipragliflozin-d5

Cat. No.: B1153965

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and data related to the isotopic purity and labeling efficiency of **Ipragliflozin-d5**, a deuterated analog of the SGLT2 inhibitor Ipragliflozin. This document is intended to serve as a comprehensive resource for researchers utilizing **Ipragliflozin-d5** as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative analytical applications.

Introduction

Ipragliflozin-d5 (Molecular Formula: $C_{21}H_{16}D_5FO_5S$, Molecular Weight: 409.48) is a stable isotope-labeled version of Ipragliflozin, a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2). The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalysis. Accurate characterization of its isotopic purity and labeling efficiency is critical for ensuring the reliability and accuracy of quantitative assays.

Quantitative Data Summary

The following tables summarize the typical specifications for the isotopic and chemical purity of **Ipragliflozin-d5**. These values are representative of a high-quality reference standard and should be confirmed by a lot-specific certificate of analysis.

Table 1: Isotopic Purity and Labeling Efficiency

Parameter	Specification	Method
Isotopic Purity	$\geq 98\%$	Mass Spectrometry
Isotopic Enrichment (d ₅)	≥ 99 atom % D	Mass Spectrometry
d ₀ Content	$\leq 0.5\%$	Mass Spectrometry
d ₁ -d ₄ Content	Undetected or $\leq 1\%$	Mass Spectrometry

Table 2: Chemical Purity

Parameter	Specification	Method
Chemical Purity	$\geq 99.5\%$	HPLC/UPLC
Residual Solvents	Complies with ICH Q3C	GC-HS
Elemental Impurities	Complies with ICH Q3D	ICP-MS
Assay (on as-is basis)	98.0% - 102.0%	HPLC/UPLC

Experimental Protocols

The following sections detail the methodologies used to determine the isotopic and chemical purity of **Ipragliflozin-d₅**.

Isotopic Purity and Enrichment Determination by Mass Spectrometry

Objective: To determine the isotopic distribution and enrichment of deuterium in **Ipragliflozin-d₅**.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography system (LC-MS).

Procedure:

- Sample Preparation:

- Prepare a stock solution of **Ipragliflozin-d5** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL with the mobile phase.
- Prepare a corresponding solution of non-labeled Ipragliflozin as a reference.
- LC-MS Analysis:
 - LC Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient to ensure separation from any potential impurities.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
 - MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Full scan from m/z 100-1000.
 - Resolution: ≥ 60,000 FWHM.
 - Data acquisition is performed for both the labeled (**Ipragliflozin-d5**) and non-labeled (Ipragliflozin) standards.
- Data Analysis and Calculation:
 - The isotopic distribution of the molecular ion cluster for both Ipragliflozin and **Ipragliflozin-d5** is extracted from the high-resolution mass spectra.

- The theoretical isotopic distribution for the non-labeled Ipragliflozin is calculated based on its elemental composition ($C_{21}H_{21}FO_5S$).
- The measured isotopic distribution of the non-labeled standard is compared to the theoretical distribution to confirm the instrument's accuracy.
- The relative intensities of the different isotopologues (d_0 to d_5) in the **Ipragliflozin-d5** sample are determined.
- The isotopic purity is calculated as the percentage of the d_5 isotopologue relative to the sum of all detected isotopologues (d_0 to d_5).
- Isotopic Enrichment = $[Intensity(d_5) / (Intensity(d_0) + Intensity(d_1) + Intensity(d_2) + Intensity(d_3) + Intensity(d_4) + Intensity(d_5))] \times 100\%$

Structural Confirmation and Deuterium Location by NMR Spectroscopy

Objective: To confirm the chemical structure and the location of the deuterium atoms in **Ipragliflozin-d5**.

Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **Ipragliflozin-d5** in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
 - Transfer the solution to an NMR tube.
- NMR Analysis:
 - Acquire a 1H NMR spectrum. The absence or significant reduction of signals corresponding to the positions of deuterium labeling confirms the successful incorporation of deuterium.

- Acquire a ^{13}C NMR spectrum to confirm the overall carbon skeleton of the molecule.
- If necessary, acquire a ^2H NMR spectrum to directly observe the deuterium signals.
- Data Analysis:
 - Compare the ^1H NMR spectrum of **lpragliflozin-d5** with that of the non-labeled lpragliflozin standard.
 - Integrate the remaining proton signals to confirm the degree of deuteration at specific sites.

Chemical Purity Determination by HPLC/UPLC

Objective: To determine the chemical purity of **lpragliflozin-d5** and to quantify any impurities.

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector.

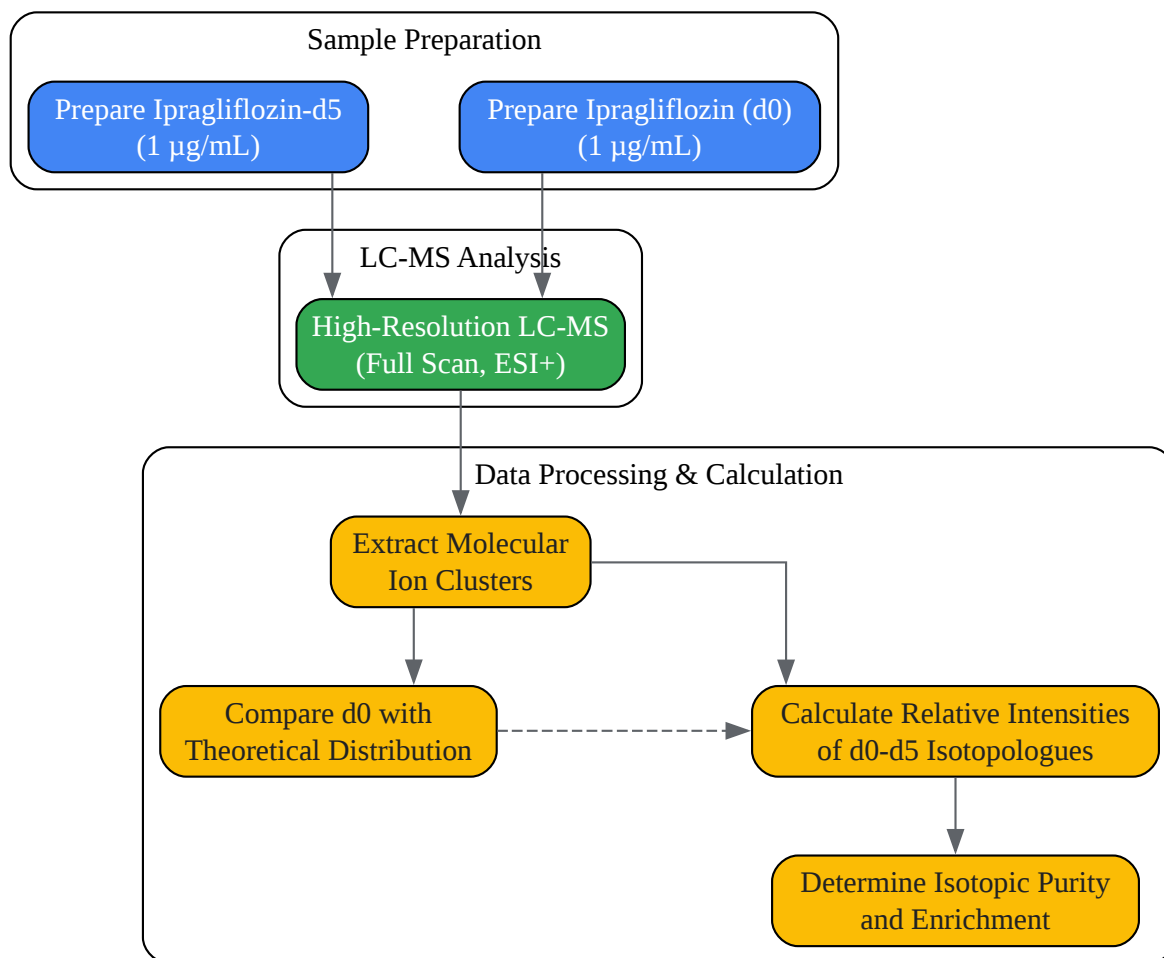
Procedure:

- Sample Preparation:
 - Prepare a sample solution of **lpragliflozin-d5** in the mobile phase at a concentration of approximately 0.5 mg/mL.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm for HPLC; 2.1 x 100 mm, 1.8 μm for UPLC).
 - Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: Typical for the column dimensions (e.g., 1.0 mL/min for HPLC; 0.4 mL/min for UPLC).

- Detection Wavelength: UV detection at a wavelength where Ipragliflozin has maximum absorbance (e.g., 225 nm).
- Column Temperature: Controlled, e.g., 30 °C.
- Data Analysis:
 - The chromatogram is analyzed to identify the main peak corresponding to **Ipragliflozin-d5** and any impurity peaks.
 - The chemical purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
 - $\text{Purity (\%)} = (\text{Area of Ipragliflozin-d5 Peak} / \text{Total Area of All Peaks}) \times 100\%$

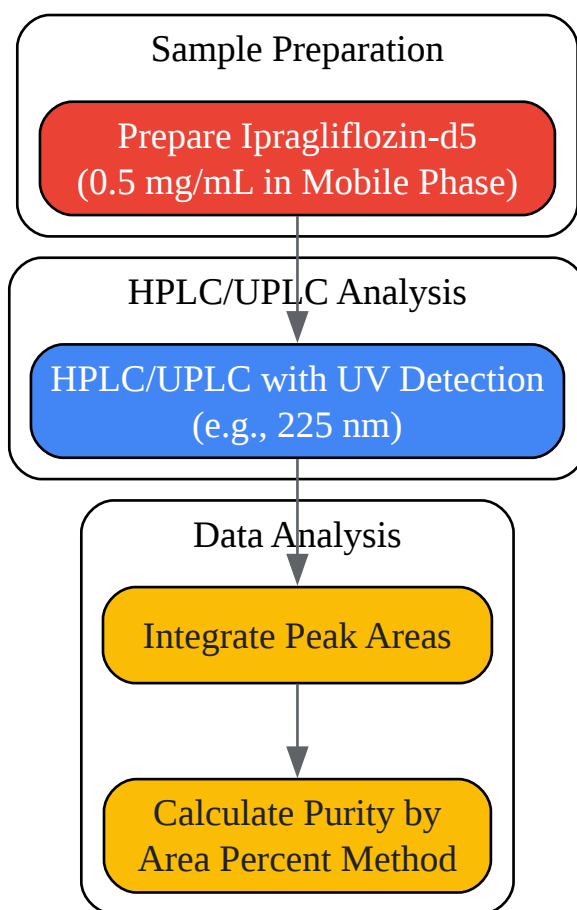
Visualizations

The following diagrams illustrate the key experimental workflows.



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Workflow for Isotopic Purity Determination by LC-MS.



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Workflow for Chemical Purity Determination by HPLC/UPLC.

Conclusion

The accurate determination of isotopic purity, labeling efficiency, and chemical purity is paramount for the reliable use of **Ipragliflozin-d5** as an internal standard. The methodologies outlined in this guide, employing high-resolution mass spectrometry, NMR spectroscopy, and chromatography, provide a robust framework for the comprehensive characterization of this critical analytical reagent. Researchers and drug development professionals should always refer to the lot-specific certificate of analysis for precise data and ensure that the material meets the stringent quality requirements for their intended applications.

- To cite this document: BenchChem. [Ipragliflozin-d5: A Technical Guide to Isotopic Purity and Labeling Efficiency]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1153965#isotopic-purity-and-labeling-efficiency-of-ipragliflozin-d5>]

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